molecular formula C8H7ClF3N B1390475 2-Chloro-6-(trifluoromethyl)benzylamine CAS No. 771582-27-5

2-Chloro-6-(trifluoromethyl)benzylamine

Cat. No. B1390475
CAS RN: 771582-27-5
M. Wt: 209.59 g/mol
InChI Key: FBTFFHJOEQDOLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(trifluoromethyl)benzylamine is a chemical compound with the molecular formula C8H7ClF3N . It has a molecular weight of 209.6 . The compound is typically stored at ambient temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H,4,13H2 . This indicates the presence of a benzylamine group with a trifluoromethyl group and a chlorine atom attached to the benzene ring.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound’s density is 1.338 g/mL at 25 °C .

Mechanism of Action

TFTB acts as an inhibitor of enzymes, such as proteases and aminopeptidases. It binds to the active site of the enzyme, blocking its activity and preventing the enzyme from catalyzing its reaction. TFTB also binds to proteins, interfering with their activity and preventing them from binding to their target substrate.
Biochemical and Physiological Effects
TFTB has a variety of biochemical and physiological effects. It is known to inhibit the activity of enzymes and proteins, as well as interfere with the binding of proteins to their target substrate. Additionally, TFTB has been shown to inhibit the growth of bacteria, fungi, and other microorganisms.

Advantages and Limitations for Lab Experiments

The main advantage of using TFTB in laboratory experiments is its water-solubility, which allows it to be easily incorporated into aqueous solutions. Additionally, TFTB is relatively inexpensive and easy to synthesize, making it a cost-effective reagent. However, TFTB is highly toxic and should be handled with caution. Additionally, its high reactivity means that it can react with other compounds, resulting in unwanted side reactions.

Future Directions

The use of TFTB in scientific research has a variety of potential future applications. It could be used in the development of new pharmaceuticals, as well as in the synthesis of novel organic compounds. Additionally, TFTB could be used in the development of new biochemical assays, as well as in the detection of enzymes and other proteins. Furthermore, TFTB could be used in the development of new agricultural chemicals and other industrial products. Finally, TFTB could be used in the development of new antibacterial and antifungal agents.

Scientific Research Applications

TFTB is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of organic compounds, such as in the synthesis of peptides and peptidomimetics. TFTB is also used in the synthesis of pharmaceuticals, agricultural chemicals, and other industrial products. Additionally, TFTB is used as a reagent in biochemical assays, such as in the detection of enzymes and other proteins.

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

[2-chloro-6-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTFFHJOEQDOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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